AM-966 AM-966 AM966 is a potent, selective, and orally active LPA(1) receptor antagonist which inhibits lung fibrosis in the mouse bleomycin model. In vitro, AM966 inhibited LPA-stimulated intracellular calcium release from Chinese hamster ovary cells stably expressing human LPA(1) receptors and inhibited LPA-induced chemotaxis of human IMR-90 lung fibroblasts expressing LPA(1) receptors. AM966 reduced lung injury, vascular leakage, inflammation and fibrosis at multiple time points following intratracheal bleomycin instillation. AM966 also decreased lactate dehydrogenase activity and tissue inhibitor of metalloproteinase-1, transforming growth factor beta1, hyaluronan and matrix metalloproteinase-7, in bronchoalveolar lavage fluid.
Brand Name: Vulcanchem
CAS No.: 1228690-19-4
VCID: VC0518300
InChI: InChI=1S/C27H23ClN2O5/c1-16-25(29-27(33)34-17(2)22-5-3-4-6-23(22)28)26(35-30-16)21-13-11-20(12-14-21)19-9-7-18(8-10-19)15-24(31)32/h3-14,17H,15H2,1-2H3,(H,29,33)(H,31,32)/t17-/m1/s1
SMILES: CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O
Molecular Formula: C20H19FINO
Molecular Weight: 435.27

AM-966

CAS No.: 1228690-19-4

Inhibitors

VCID: VC0518300

Molecular Formula: C20H19FINO

Molecular Weight: 435.27

Purity: >98% (or refer to the Certificate of Analysis)

AM-966 - 1228690-19-4

CAS No. 1228690-19-4
Product Name AM-966
Molecular Formula C20H19FINO
Molecular Weight 435.27
IUPAC Name 2-[4-[4-[4-[[(1R)-1-(2-chlorophenyl)ethoxy]carbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid
Standard InChI InChI=1S/C27H23ClN2O5/c1-16-25(29-27(33)34-17(2)22-5-3-4-6-23(22)28)26(35-30-16)21-13-11-20(12-14-21)19-9-7-18(8-10-19)15-24(31)32/h3-14,17H,15H2,1-2H3,(H,29,33)(H,31,32)/t17-/m1/s1
Standard InChIKey WWQTWEWAPUCDDZ-QGZVFWFLSA-N
SMILES CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O
Appearance Solid powder
Description AM966 is a potent, selective, and orally active LPA(1) receptor antagonist which inhibits lung fibrosis in the mouse bleomycin model. In vitro, AM966 inhibited LPA-stimulated intracellular calcium release from Chinese hamster ovary cells stably expressing human LPA(1) receptors and inhibited LPA-induced chemotaxis of human IMR-90 lung fibroblasts expressing LPA(1) receptors. AM966 reduced lung injury, vascular leakage, inflammation and fibrosis at multiple time points following intratracheal bleomycin instillation. AM966 also decreased lactate dehydrogenase activity and tissue inhibitor of metalloproteinase-1, transforming growth factor beta1, hyaluronan and matrix metalloproteinase-7, in bronchoalveolar lavage fluid.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms AM-966; AM 966; AM966.
Reference 1: Swaney JS, Chapman C, Correa LD, Stebbins KJ, Bundey RA, Prodanovich PC, Fagan P, Baccei CS, Santini AM, Hutchinson JH, Seiders TJ, Parr TA, Prasit P, Evans JF, Lorrain DS. A novel, orally active LPA(1) receptor antagonist inhibits lung fibrosis in the mouse bleomycin model. Br J Pharmacol. 2010 Aug;160(7):1699-713. doi: 10.1111/j.1476-5381.2010.00828.x. PubMed PMID: 20649573; PubMed Central PMCID: PMC2936842.
PubChem Compound 46240292
Last Modified Nov 17 2021
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